molecular formula C13H13NO2S B14591698 (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone CAS No. 61201-10-3

(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone

Cat. No.: B14591698
CAS No.: 61201-10-3
M. Wt: 247.31 g/mol
InChI Key: XTAILUGUHWABMP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with 2-(methylsulfanyl)pyrrole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61201-10-3

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C13H13NO2S/c1-16-10-5-3-9(4-6-10)12(15)11-7-8-14-13(11)17-2/h3-8,14H,1-2H3

InChI Key

XTAILUGUHWABMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC

Origin of Product

United States

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